Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1818847-87-8
VCID: VC5146524
InChI: InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?;
SMILES: C1C2C(C2CO)CN1.Cl
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride

CAS No.: 1818847-87-8

Cat. No.: VC5146524

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62

* For research use only. Not for human or veterinary use.

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride - 1818847-87-8

Specification

CAS No. 1818847-87-8
Molecular Formula C6H12ClNO
Molecular Weight 149.62
IUPAC Name [(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?;
Standard InChI Key KYSZLSYGLCGLOS-DKRSLUPJSA-N
SMILES C1C2C(C2CO)CN1.Cl

Introduction

Synthesis and Stereochemical Control

1,3-Dipolar Cycloaddition Strategies

The most widely employed synthesis involves copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes. Deng et al. demonstrated that using a chiral Cu(I)/Ph-Phosferrox catalyst achieves enantiomeric excess (ee) >95% and diastereoselectivity ratios up to 20:1 . This method constructs the bicyclic core while establishing three contiguous stereocenters in a single step.

Table 1: Comparative Analysis of Synthesis Methods

MethodCatalystYield (%)Diastereoselectivity (endo:exo)Reference
Cu(I)/Ph-PhosferroxChiral ligand7818:1
Dirhodium(II) tetrakisRh₂(esp)₂86>99:1 (exo)
Thermal cycloadditionNone453:1

Dirhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate represents another scalable approach. Employing Rh₂(esp)₂ at 0.005 mol% loading, Liu et al. achieved 86% yield of exo-3-azabicyclo[3.1.0]hexane carboxylate, which was subsequently hydrolyzed to the endo-methanol derivative under basic conditions . This method’s utility lies in its tunability: adjusting hydrolysis protocols (NaOH concentration, temperature) allows selective access to either exo or endo isomers with >99% diastereomeric purity .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) at the M11/cc-pVDZ level revealed that the 1,3-dipolar cycloaddition proceeds via a concerted asynchronous pathway . The transition state exhibits partial positive charge development on the cyclopropene carbons, with the azomethine ylide’s nucleophilic nitrogen attacking the less substituted position (Figure 1A). Steric interactions between the ylide’s phenyl group and the catalyst’s chiral pocket dictate enantioselectivity, while frontier molecular orbital (FMO) interactions between the ylide’s HOMO and cyclopropene’s LUMO drive regioselectivity .

Future Directions and Challenges

While current synthetic methods achieve high stereocontrol, scaling remains hindered by the cost of chiral catalysts and hazardous diazo compounds. Flow chemistry approaches utilizing immobilized Rh or Cu catalysts may mitigate these issues. Biologically, prodrug strategies to enhance blood-brain barrier penetration could unlock applications in neuropathic pain and neurodegenerative diseases.

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